molecular formula C10H10N2O2 B14809907 3-Cyclopropoxy-5-methoxyisonicotinonitrile

3-Cyclopropoxy-5-methoxyisonicotinonitrile

Cat. No.: B14809907
M. Wt: 190.20 g/mol
InChI Key: KKPIIHXSDBWVFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropoxy-5-methoxyisonicotinonitrile is a chemical compound with the molecular formula C10H10N2O2 and a molecular weight of 190.20 g/mol It is characterized by the presence of a cyclopropoxy group and a methoxy group attached to an isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-5-methoxyisonicotinonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-5-methoxyisonicotinonitrile with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-5-methoxyisonicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the nitrile group.

    Substitution: The methoxy and cyclopropoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-Cyclopropoxy-5-methoxyisonicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-5-methoxyisonicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-5-methoxyisonicotinonitrile is unique due to the presence of both cyclopropoxy and methoxy groups, which confer distinct chemical properties and potential applications. Its structural features make it a valuable compound for research in various scientific fields.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

3-cyclopropyloxy-5-methoxypyridine-4-carbonitrile

InChI

InChI=1S/C10H10N2O2/c1-13-9-5-12-6-10(8(9)4-11)14-7-2-3-7/h5-7H,2-3H2,1H3

InChI Key

KKPIIHXSDBWVFJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=CC(=C1C#N)OC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.